molecular formula C26H43NO4 B10850885 N-(3,4,5-trihydroxyphenethyl)oleamide

N-(3,4,5-trihydroxyphenethyl)oleamide

Cat. No.: B10850885
M. Wt: 433.6 g/mol
InChI Key: MGJONYQVBJKXRL-KTKRTIGZSA-N
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Description

N-(3,4,5-trihydroxyphenethyl)oleamide: is a compound that belongs to the class of fatty acid amides. It is characterized by the presence of a phenethyl group substituted with three hydroxyl groups at the 3, 4, and 5 positions, and an oleamide moiety. This compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3,4,5-trihydroxyphenethyl)oleamide typically begins with commercially available 3,4,5-trihydroxyphenethylamine and oleic acid.

    Amidation Reaction: The primary synthetic route involves the amidation of 3,4,5-trihydroxyphenethylamine with oleic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

    Reaction Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,4,5-trihydroxyphenethyl)oleamide can undergo oxidation reactions, particularly at the phenolic hydroxyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can also undergo reduction reactions, especially at the oleamide moiety. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: The hydroxyl groups on the phenethyl moiety can participate in substitution reactions. For example, acetylation using acetic anhydride can protect the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Acetic anhydride, pyridine.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Saturated amides.

    Substitution: Protected phenethyl derivatives.

Scientific Research Applications

Chemistry: N-(3,4,5-trihydroxyphenethyl)oleamide is used as a building block in organic synthesis. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential neuroprotective and anti-inflammatory properties. It has been shown to interact with various enzymes and receptors in the nervous system.

Medicine: this compound has potential therapeutic applications. It is investigated for its role in modulating sleep, reducing seizures, and providing neuroprotection.

Industry: In the industrial sector, this compound is explored for its use in the development of new materials and as an additive in various formulations.

Mechanism of Action

The mechanism of action of N-(3,4,5-trihydroxyphenethyl)oleamide involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in the degradation of endocannabinoids. By inhibiting FAAH, the compound increases the levels of endocannabinoids, leading to various physiological effects such as analgesia, anti-inflammation, and neuroprotection .

Comparison with Similar Compounds

    Oleamide: A fatty acid amide with similar neuroprotective properties but lacks the phenethyl moiety.

    Anandamide: An endocannabinoid with similar effects on the nervous system but different structural features.

    N-palmitoylethanolamine: Another fatty acid amide with anti-inflammatory properties.

Uniqueness: N-(3,4,5-trihydroxyphenethyl)oleamide is unique due to the presence of the 3,4,5-trihydroxyphenethyl group, which imparts additional hydroxyl functionalities. This structural feature allows for more diverse chemical reactions and potential biological activities compared to its analogs.

Properties

Molecular Formula

C26H43NO4

Molecular Weight

433.6 g/mol

IUPAC Name

(Z)-N-[2-(3,4,5-trihydroxyphenyl)ethyl]octadec-9-enamide

InChI

InChI=1S/C26H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(30)27-19-18-22-20-23(28)26(31)24(29)21-22/h9-10,20-21,28-29,31H,2-8,11-19H2,1H3,(H,27,30)/b10-9-

InChI Key

MGJONYQVBJKXRL-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CC(=C(C(=C1)O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC(=C(C(=C1)O)O)O

Origin of Product

United States

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